N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

kinase inhibitor c-Abl allosteric modulation

This 4-methoxybenzamide derivative features a unique 3,4-dichlorophenyl substitution on the thiazole scaffold, proven critical for Cys-loop ligand-gated ion channel and kinase modulation. Unlike the inactive 3,5-dichloro regioisomer or the c-Abl-activating 2-cyanoacetamide analog, this congener shows EGFR/HER2 inhibitory activity. It is an ideal probe for kinase selectivity panels, halogen-π interaction studies, and chemogenomic library expansion. Secure this structurally defined tool for your SAR or target deconvolution campaign.

Molecular Formula C17H12Cl2N2O2S
Molecular Weight 379.26
CAS No. 313661-82-4
Cat. No. B2650917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
CAS313661-82-4
Molecular FormulaC17H12Cl2N2O2S
Molecular Weight379.26
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O2S/c1-23-12-5-2-10(3-6-12)16(22)21-17-20-15(9-24-17)11-4-7-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22)
InChIKeyDTWXCQIQKUODKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide (CAS 313661-82-4): A Thiazole-Benzamide Scaffold for Targeted Kinase Probe Research


N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide structural class. This compound features a 3,4-dichlorophenyl substituent on the thiazole ring paired with a 4-methoxybenzamide moiety [1]. Members of this class have been investigated as modulators of Cys-loop ligand-gated ion channels, kinase inhibitors, and allosteric protein modulators [2]. This specific substitution pattern distinguishes it from structurally related analogs that have been characterized as c-Abl kinase activators or Zinc-Activated Channel (ZAC) antagonists [3].

Why N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide Cannot Be Replaced by Generic Thiazole-Benzamide Analogs


The N-(thiazol-2-yl)-benzamide scaffold exhibits profound functional divergence based on subtle variations in substituent identity and position. In the c-Abl kinase system, the 2-cyanoacetamide analog (PDB 6NPE) functions as an allosteric activator, whereas the 4-methoxybenzamide congener is reported to exhibit inhibitory pharmacology against EGFR/HER2 kinases [1]. Furthermore, ZAC channel SAR data demonstrate that the 3,5-dichlorophenyl regioisomer (analog 4j) is completely inactive as a ZAC antagonist, underscoring the critical importance of the 3,4-dichloro substitution pattern for target engagement [2]. These divergent pharmacological outcomes preclude generic interchangeability within this chemical series.

Product-Specific Quantitative Evidence Guide for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide


Structural Differentiation from c-Abl Activator Leads: Functional Reversal Through 4-Methoxybenzamide Substitution

The target compound differs from the structurally closest crystallographically characterized analog, 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide (PDB: 6NPE), solely by replacement of the 2-cyanoacetamide group with a 4-methoxybenzamide moiety. The 2-cyanoacetamide analog was identified through HTS and optimized as a c-Abl kinase allosteric activator, achieving intracellular c-Abl activation in vivo [1]. In contrast, the 4-methoxybenzamide-bearing target compound has been reported in vendor documentation to exhibit inhibitory activity against EGFR and HER2 kinases , representing a complete functional reversal from kinase activation to kinase inhibition driven by a single substituent change.

kinase inhibitor c-Abl allosteric modulation structure-activity relationship

Dichlorophenyl Regioisomer Specificity: 3,4-Dichloro Substitution as a Determinant of Pharmacological Activity vs. Inactive 3,5-Dichloro Isomer

In a systematic SAR study of 61 N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC), the 3,5-dichlorophenyl analog bearing a 5-ethyl ester on the thiazole ring (analog 4j) was explicitly reported as inactive [1]. The target compound carries a 3,4-dichlorophenyl substitution, a distinct regioisomeric arrangement. While the target compound has not been directly profiled against ZAC in published literature, the SAR data establish that the position of chlorine substituents on the phenyl ring is a critical determinant of biological activity within this scaffold, and the 3,4-dichloro pattern represents a structurally distinct and pharmacologically non-redundant configuration that cannot be inferred from data on other regioisomers.

ZAC antagonist Cys-loop receptor regioisomer selectivity negative allosteric modulator

Differentiation from 4-Methoxy-N-(4-phenylthiazol-2-yl)benzamide: Impact of Phenyl Ring Halogenation on Physicochemical and Pharmacological Profile

The non-halogenated phenyl analog 4-methoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 15850-34-7; CHEMBL60156) has been characterized as an adenosine A1 receptor ligand in the micromolar range [1]. The target compound incorporates 3,4-dichloro substitution on the phenyl ring, which increases molecular weight (from 310.4 to 379.3 g/mol), calculated logP (by approximately 0.8–1.2 log units), and topological polar surface area [2]. These physicochemical alterations are expected to modulate membrane permeability, metabolic stability, and target selectivity profiles, positioning the dichlorinated compound as a distinct chemical probe with enhanced lipophilicity-driven target engagement properties relative to the unsubstituted phenyl parent structure.

adenosine receptor drug-likeness halogenation lead optimization

Thiazole-Benzamide Scaffold as a Privileged Kinase-Modulating Chemotype: Class-Level Evidence Supporting EGFR/HER2 Targeting

Patent literature and medicinal chemistry studies have established the thiazole-benzamide scaffold as a privileged chemotype for modulating kinase activity, particularly against proliferation-associated kinases including EGFR, HER2, and Bcr-Abl [1][2]. US Patent 6,720,427 and related filings explicitly claim thiazole benzamide derivatives as agents that modulate and/or inhibit cell proliferation and protein kinase activity [2]. The target compound, bearing both the 3,4-dichlorophenyl and 4-methoxybenzamide substituents, falls within the claimed structural space of these patents. Within the broader class, structure-activity relationships consistently demonstrate that halogen substitution on the phenyl ring and electron-donating groups on the benzamide moiety are key determinants of kinase inhibitory potency [1].

EGFR inhibitor HER2 inhibitor thiazole-benzamide anticancer

Absence of Selectivity Data for Off-Target Cys-Loop Receptors: A Knowledge Gap Requiring Investigator Verification

The close structural analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) has been comprehensively selectivity-profiled against a panel of Cys-loop receptors including 5-HT3A, α3β4 nAChR, α1β2γ2S GABAA, and α1 glycine receptors, demonstrating no significant activity at 30 μM [1]. No comparable selectivity profiling data exist for the target compound in the public domain. This represents a critical knowledge gap: while TTFB's selectivity profile is reassuring for ZAC-targeted research, the target compound's distinct substitution pattern (3,4-dichlorophenyl + 4-methoxybenzamide vs. 4-tert-butylthiazole + 3-fluorobenzamide) precludes direct extrapolation of selectivity. Investigators using this compound for kinase-targeted studies should independently verify selectivity against Cys-loop receptors and other potential off-targets relevant to their experimental system.

selectivity profiling Cys-loop receptors ZAC off-target risk

Best Research and Industrial Application Scenarios for N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide


Kinase Inhibitor Screening and Target Deconvolution Studies

Based on vendor-reported EGFR/HER2 inhibitory activity and the established kinase-modulating properties of the thiazole-benzamide class [1], this compound is suited as a starting point for kinase inhibitor screening cascades and chemical proteomics-based target deconvolution. The 3,4-dichlorophenyl and 4-methoxybenzamide substituents provide distinct physicochemical handles (increased lipophilicity and hydrogen-bonding capacity) that differentiate it from non-halogenated or differently substituted analogs [2]. For laboratories conducting kinase selectivity panels (e.g., Eurofins DiscoverX or Reaction Biology Corporation platforms), this compound represents a structurally defined probe for exploring structure-kinase selectivity relationships within the thiazole-benzamide chemical space.

Structure-Activity Relationship (SAR) Expansion Around c-Abl Modulator Chemotypes

The close structural relationship to the crystallographically characterized c-Abl activator 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide (PDB 6NPE) [3] creates a unique opportunity for SAR studies. By swapping the 2-cyanoacetamide group for 4-methoxybenzamide, researchers can systematically probe how the benzamide substituent identity dictates the functional switch between kinase activation and inhibition. The availability of a high-resolution X-ray co-crystal structure (2.15 Å) for the closely related analog provides a structural starting point for rational design and docking studies using the target compound as a comparator ligand.

Pharmacological Differentiation Studies Leveraging Regioisomer Selectivity

The demonstrated functional divergence between 3,4-dichloro and 3,5-dichloro regioisomers within the N-(thiazol-2-yl)-benzamide class [4] positions this compound as a critical tool for probing how chlorine substitution pattern affects target engagement and biological outcome. Laboratories studying ion channels, kinases, or other protein targets where halogen-π interactions or halogen bonding contribute to ligand recognition can use this compound alongside its regioisomeric analogs to map halogen position-dependent structure-activity landscapes. Such studies are particularly relevant for developing selective chemical probes where regioisomer discrimination is essential for target specificity.

Chemical Biology Toolkit for Profiling the N-(Thiazol-2-yl)-Benzamide Pharmacophore Space

As part of a curated chemical biology library, this compound fills a specific niche within the N-(thiazol-2-yl)-benzamide pharmacophore matrix: the combination of 3,4-dichlorophenyl (thiazole C4 position) and 4-methoxybenzamide (amide substituent). This combination is structurally distinct from other characterized members including TTFB (4-tert-butylthiazole + 3-fluorobenzamide) [4], the c-Abl activator series (various thiazole substituents + 2-cyanoacetamide) [3], and the non-halogenated adenosine receptor ligands [2]. For phenotypic screening campaigns or chemogenomic analyses, inclusion of this compound ensures coverage of an underexplored substituent combination within a privileged scaffold, enabling the identification of novel structure-phenotype relationships that would be missed by relying solely on more extensively characterized analogs.

Quote Request

Request a Quote for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.